Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL)-2-oxoacetate
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Overview
Description
- Core Structure : The compound contains a pyrrolo[2,3-B]pyridine ring system, which is a five-membered nitrogen-containing heterocycle. This scaffold is widely used in medicinal chemistry due to its versatility and potential for biological activity .
Molecular Structure Analysis
The molecular formula of this compound is C~20~H~18~N~2~O~6~S~2~ . Its molecular weight is approximately 413.97 g/mol . The detailed three-dimensional arrangement of atoms and bond angles can be elucidated through computational methods and X-ray crystallography.
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis and Chemical Transformations : Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate is involved in various chemical reactions. For instance, it has been used in the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates, which further react to form homoallylic amines under specific conditions (Shimizu, Ando, Shibuya, & Hachiya, 2010).
Use in Stereoselective Synthesis : It is also key in stereoselective synthesis processes. A study details its use in the one-pot, four-component tandem reaction to produce ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates/diethyl 1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1,3-dicarboxylates (Indumathi, Kumar, & Perumal, 2007).
Intermediate in Complex Organic Syntheses : This compound serves as an intermediate in complex organic syntheses. An example is its role in the synthesis of thienothiopyrans containing multiple stereocenters, demonstrating its versatility in organic chemistry (Indumathi, Perumal, & Menéndez, 2010).
Pharmaceutical Research
Development of Antimicrobial Agents : Research shows potential applications in developing antimicrobial agents. Derivatives of this compound have been studied for their antimicrobial activity against various bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Role in Anticoagulant Synthesis : It is also significant in the synthesis of anticoagulants, such as apixaban, indicating its relevance in medical pharmacology (Wang, Suo, Zhang, Hou, & Li, 2017).
Material Science and Analytical Chemistry
X-Ray Powder Diffraction Analysis : The compound's structure and properties have been explored using techniques like X-ray powder diffraction, underscoring its importance in materials science (Wang et al., 2017).
Chemoselective Synthesis Applications : It plays a role in chemoselective synthesis, demonstrating its utility in creating specific chemical compounds with high selectivity (Pretto, Mittersteiner, Andrade, Bonacorso, Martins, & Zanatta, 2019).
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been involved in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process
Biochemical Pathways
The suzuki–miyaura coupling reactions mentioned earlier could imply involvement in pathways related to carbon-carbon bond formation
properties
IUPAC Name |
ethyl 2-[1-(4-methoxyphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-3-26-18(22)16(21)15-11-20(17-14(15)5-4-10-19-17)27(23,24)13-8-6-12(25-2)7-9-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXJWMXQSZULLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-B]pyridin-3-YL)-2-oxoacetate |
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